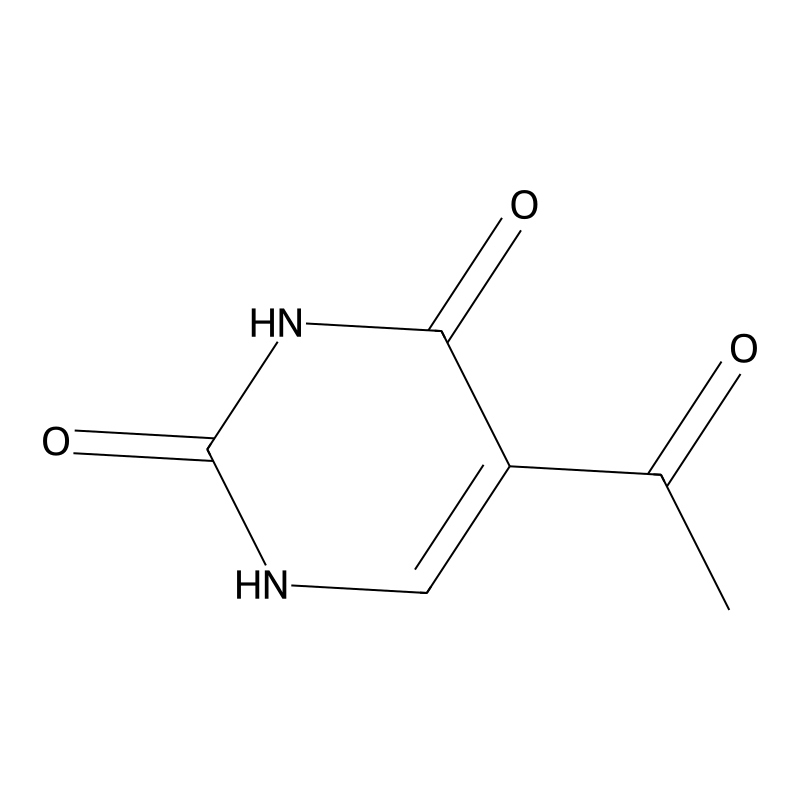5-Acetyluracil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Investigation of DNA and RNA modifications:
- Researchers use 5-AcU as a tool to study how cells recognize and process modified DNA and RNA molecules. By incorporating 5-AcU into synthetic nucleotides, scientists can observe how these modified nucleotides are incorporated into DNA and RNA strands and analyze their impact on cellular functions [Source: Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase, (2022) ].
- Comparing the behavior of 5-AcU with natural bases like thymine allows researchers to understand how these modifications influence various cellular processes, such as transcription (RNA synthesis) and DNA replication.
Development of new tools and technologies:
- Studies suggest that 5-AcU could be incorporated into synthetic DNA templates used in Polymerase Chain Reaction (PCR) technology. This modified base might unexpectedly enhance the efficiency of PCR compared to natural thymine, potentially leading to improved techniques for DNA amplification [Source: Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase, (2022) ].
- Further research in this area could pave the way for novel applications in various fields, such as biotechnology and diagnostics.
5-Acetyluracil is a pyrimidine derivative with the chemical formula C₆H₆N₂O₃. It is an acetylated form of uracil, characterized by the presence of an acetyl group at the 5-position of the uracil ring. This compound is notable for its structural similarity to natural nucleobases, which positions it as a potential candidate for various biochemical applications, particularly in studies related to nucleic acids and epigenetics .
- The current understanding of 5-acetyluracil is limited. Research is ongoing to determine its potential biological effects.
- No widely available information exists on the safety or hazards associated with 5-acetyluracil.
- As with any new compound, following safe laboratory practices is essential when handling it.
5-Acetyluracil undergoes several chemical transformations. One significant reaction is the Mannich reaction, which converts 5-acetyluracil into various derivatives, such as amino ketones. For instance, 5-acetyluracil can be transformed into 3-dimethylamino-1-propanol through a series of reactions involving reduction steps . Additionally, it can be brominated to yield 5-bromoacetyluracil, which can further be reduced to obtain other functional derivatives .
Research indicates that 5-acetyluracil exhibits unique biological activities. It has been studied for its incorporation into nucleic acids and its effects on transcription processes. Specifically, it has shown an inhibiting effect on transcription when compared to other modified nucleobases like 5-acetylcytosine . Its potential as an artificial epigenetic base suggests that it may influence gene expression and cellular processes through its interaction with RNA polymerase .
The synthesis of 5-acetyluracil typically involves straightforward organic reactions. One common method includes the acetylation of uracil using acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions can be optimized for yield and purity, often requiring purification steps such as recrystallization or chromatography to isolate the desired product .
5-Acetyluracil has several applications in biochemical research and pharmaceuticals. Its role as a modified nucleobase allows it to be used in studies related to DNA and RNA synthesis, particularly in exploring epigenetic modifications. Furthermore, it may serve as a precursor for synthesizing other biologically active compounds and nucleoside analogs .
Interaction studies involving 5-acetyluracil have focused on its binding properties and effects on enzyme activity. For example, it has been shown to interact with bacterial RNA polymerase, affecting transcription efficiency depending on the structural modifications present in the nucleobase . Such studies highlight its potential utility in designing novel therapeutic agents targeting genetic regulation.
Several compounds share structural similarities with 5-acetyluracil, including:
- Uracil: The parent compound lacking the acetyl group.
- 5-Hydroxyuracil: A hydroxylated derivative that may exhibit different biological activities.
- 5-Fluorouracil: A fluorinated analog widely used in cancer therapy.
- 5-Acetylcytosine: Another acetylated nucleobase that shows distinct effects on transcription.
Comparison TableCompound Structural Modification Biological Activity 5-Acetyluracil Acetyl group at C-5 Inhibits transcription; potential epigenetic role Uracil None Natural nucleobase; involved in RNA synthesis 5-Hydroxyuracil Hydroxyl group at C-5 May affect base pairing and stability 5-Fluorouracil Fluorine atom at C-5 Anticancer agent; inhibits thymidylate synthase 5-Acetylcytosine Acetyl group at C-5 Influences transcription; potential therapeutic use
Uniqueness of 5-Acetyluracil
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| 5-Acetyluracil | Acetyl group at C-5 | Inhibits transcription; potential epigenetic role |
| Uracil | None | Natural nucleobase; involved in RNA synthesis |
| 5-Hydroxyuracil | Hydroxyl group at C-5 | May affect base pairing and stability |
| 5-Fluorouracil | Fluorine atom at C-5 | Anticancer agent; inhibits thymidylate synthase |
| 5-Acetylcytosine | Acetyl group at C-5 | Influences transcription; potential therapeutic use |
What sets 5-acetyluracil apart from these similar compounds is its specific influence on transcription processes and its potential role as an artificial epigenetic marker. Unlike traditional nucleobases, its modified structure allows for unique interactions within biological systems, making it a valuable subject of study in molecular biology and medicinal chemistry .








